Olsalazine-d3,15N is a stable isotope-labeled derivative of olsalazine, a drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis. Olsalazine itself is a prodrug that is metabolized in the colon to release mesalazine (5-aminosalicylic acid), which exerts its therapeutic effects locally. The incorporation of deuterium and nitrogen-15 isotopes in olsalazine-d3,15N enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution within biological systems.
Olsalazine was originally developed as a safer alternative to sulfasalazine, which carries a sulfapyridine moiety that can cause adverse effects. The synthesis of olsalazine-d3,15N involves isotopic labeling techniques that are crucial for studying drug interactions and metabolic pathways in vivo.
Olsalazine-d3,15N is classified as a small molecule drug and falls under the category of anti-inflammatory agents. It is specifically designed for localized delivery of mesalazine to the colon, minimizing systemic side effects.
The synthesis of olsalazine-d3,15N typically involves the following steps:
The synthesis process may employ advanced techniques such as microflow chemistry under high pressure and temperature conditions to enhance reaction rates and yields. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the incorporation of isotopes and the integrity of the final compound.
The molecular formula for olsalazine is C₁₄H₁₀N₂O₆, while its isotopically labeled counterpart contains deuterium and nitrogen-15 at specific sites. The structural representation includes:
Olsalazine undergoes hydrolysis in the colon, where it is cleaved by bacterial enzymes to release mesalazine. This reaction is crucial for its therapeutic efficacy:
The reaction kinetics can be studied using isotopically labeled olsalazine-d3,15N to trace its metabolic pathway and quantify the release of mesalazine in various conditions.
The primary mechanism of action for olsalazine involves:
Research indicates that olsalazine has an IC50 value of approximately 0.39 mM for inhibiting macrophage chemotaxis, highlighting its potency in modulating inflammatory responses.
These properties suggest favorable absorption characteristics while maintaining localized action in the gastrointestinal tract.
Olsalazine-d3,15N serves several scientific purposes:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2